What is the chemical structure of 3,4-Dihydrobenz[a]anthracen-1(2H)-one
What is the chemical structure of 3,4-Dihydrobenz[a]anthracen-1(2H)-one
An in-depth technical analysis of 3,4-Dihydrobenz[a]anthracen-1(2H)-one requires a rigorous examination of its molecular architecture, synthetic pathways, and its pivotal role in toxicological research. This guide is designed for researchers and drug development professionals who require actionable, field-proven insights into polycyclic aromatic hydrocarbon (PAH) derivatives.
Executive Summary & Chemical Identity
3,4-Dihydrobenz[a]anthracen-1(2H)-one is a tetracyclic PAH derivative characterized by a partially saturated 'A' ring and a highly reactive C1-ketone. It serves as a foundational precursor in the synthesis of bay-region diol epoxides—the ultimate carcinogenic metabolites of PAHs—and acts as a rigid scaffold for designing DNA-intercalating molecular probes.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Diagnostic Relevance |
| CAS Number | 57652-74-1 | Primary identifier for regulatory and synthetic tracking. |
| Empirical Formula | C₁₈H₁₄O | Confirms the degree of saturation in the tetralone-like ring. |
| Molecular Weight | 246.30 g/mol | Utilized for precise stoichiometric calculations in synthesis. |
| Melting Point | 113–116 °C | Primary self-validating metric for bulk crystalline purity. |
| SMILES String | O=C1CCCc2ccc3cc4ccccc4cc3c12 | Essential for in silico molecular docking and QSAR modeling. |
Data supported by the.
Molecular Architecture & The "Bay-Region" Dynamics
The structural logic of 3,4-dihydrobenz[a]anthracen-1(2H)-one is defined by its fused tetracyclic core. Rings B, C, and D constitute an intact phenanthrene moiety, while Ring A is a saturated tetralone system.
The most critical feature of this molecule is the bay region —the sterically hindered cleft between the C1 and C12 positions. The presence of the carbonyl oxygen at C1 introduces a severe steric clash with the hydrogen atom at C12. This steric strain forces the molecule out of strict planarity, significantly altering its electron density and reactivity. In drug development, leveraging this steric hindrance is crucial; molecules functionalized at the C1 position can bypass enzymatic detoxification (e.g., by epoxide hydrolase) due to spatial blocking, increasing their half-life within the nucleus.
Self-Validating Synthetic Methodology
The synthesis of 3,4-dihydrobenz[a]anthracen-1(2H)-one is typically achieved via the intramolecular Friedel-Crafts acylation of 4-(2-phenanthryl)butanoic acid.
Causality of Experimental Choices
-
Reagent Selection: Methanesulfonic acid (MSA) is chosen over Polyphosphoric acid (PPA). MSA maintains a homogeneous reaction mixture and prevents the harsh thermal degradation often seen with PPA, ensuring a higher yield of the sterically hindered product.
-
Thermodynamic Control: The reaction is strictly maintained at 65 °C. This specific thermal threshold provides enough activation energy to drive cyclization toward the sterically crowded C1 position (forming the nonlinear benz[a]anthracene scaffold) while preventing thermodynamic drift toward the linear chrysene isomer (cyclization at C3).
Step-by-Step Protocol
-
Activation: Dissolve 10.0 mmol of 4-(2-phenanthryl)butanoic acid in 15 mL of anhydrous MSA under an inert argon atmosphere to suppress oxidative side reactions.
-
Cyclization: Heat the homogeneous mixture to 65 °C for exactly 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The complete disappearance of the polar acid baseline spot validates the end of the reaction.
-
-
Selective Quenching: Pour the dark, viscous mixture over 100 g of crushed ice.
-
Causality: The sudden temperature drop and aqueous dilution selectively precipitate the highly hydrophobic tetracyclic ketone, while the polar MSA catalyst remains entirely solubilized in the aqueous phase.
-
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol.
-
Self-Validation Checkpoint: The resulting pale yellow crystals must exhibit a sharp melting point of 113–116 °C. A depressed melting point immediately indicates incomplete cyclization or isomeric contamination.
-
Figure 1: Synthetic workflow for 3,4-Dihydrobenz[a]anthracen-1(2H)-one via Friedel-Crafts acylation.
Mechanistic Role in Toxicology & Drug Design
In the context of environmental toxicology and oncology, 3,4-dihydrobenz[a]anthracen-1(2H)-one is an indispensable tool for validating the Bay-Region Theory .
To study how PAHs induce carcinogenesis, researchers must synthesize the active metabolites—specifically, bay-region diol epoxides—in vitro. The C1-ketone of 3,4-dihydrobenz[a]anthracen-1(2H)-one provides the exact chemical handle required to stereoselectively reduce the 'A' ring and introduce hydroxyl groups. Once the parent PAH is metabolically activated by Cytochrome P450 enzymes, the resulting epoxide in the bay region resists hydrolysis by epoxide hydrolase. This allows the electrophilic epoxide to survive long enough to covalently bind to nucleophilic centers on DNA (e.g., the N2 position of guanine), initiating mutagenesis.
Figure 2: Metabolic activation of benz[a]anthracene derivatives highlighting the bay region.
Analytical Validation & Quality Control Protocols
To ensure the structural integrity of the synthesized compound before its deployment in biological assays, a multi-modal analytical approach is required. The proximity of the C1 carbonyl to the C12 proton creates highly specific diagnostic signals.
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Signal | Diagnostic Causality |
| FT-IR Spectroscopy | Carbonyl Stretch | ~1680 cm⁻¹ | Validates the presence of the conjugated C1 ketone; distinguishes from uncyclized aliphatic acids (~1710 cm⁻¹). |
| ¹H NMR (CDCl₃) | C12-Proton Resonance | ~9.10 ppm (doublet) | The C1 carbonyl oxygen exerts a massive anisotropic deshielding effect on the spatially adjacent C12 proton, pushing it far downfield. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 246.3 | Verifies the empirical formula and confirms the loss of H₂O during the cyclization of the precursor. |
